molecular formula C7H5N3S B092917 Pyrido[2,3-d]pyridazine-8(7H)-thione CAS No. 15370-74-8

Pyrido[2,3-d]pyridazine-8(7H)-thione

Cat. No.: B092917
CAS No.: 15370-74-8
M. Wt: 163.2 g/mol
InChI Key: LDYSRGSGGHYAJW-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyridazine-8(7H)-thione is a useful research compound. Its molecular formula is C7H5N3S and its molecular weight is 163.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Applications

Pyrido[2,3-d]pyridazine-8(7H)-thione derivatives have shown promise in the treatment of various diseases due to their biological activity.

Anticancer Activity

Several studies highlight the potential of this compound derivatives as anticancer agents. For instance, Rilyazine analogs have been developed for cancer treatment, demonstrating effectiveness against different cancer types through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. A notable compound, 7-cyclohexyl-5-pyridin-2-ylpyrido[2,3-d]pyridazine-8-thione, has been cited in patent literature for its potential therapeutic effects in oncology .

Antimicrobial Properties

Research has indicated that pyrido[2,3-d]pyridazine derivatives exhibit antimicrobial properties against various pathogens. These compounds can serve as effective agents against bacterial and fungal infections, contributing to the development of new antibiotics .

Agricultural Applications

This compound derivatives are also explored for their herbicidal properties.

Herbicide Development

Patents describe the use of pyrido[2,3-d]pyridazin-5-thione derivatives as herbicides effective against both dicotyledonous and monocotyledonous weeds. These compounds can be applied pre-emergence or post-emergence to control weed growth effectively . The herbicidal activity is attributed to their ability to inhibit specific biochemical pathways in plants.

Synthetic Methods

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity.

Synthetic Approaches

Common synthetic routes include:

  • Condensation Reactions : These involve the reaction of pyridine derivatives with thioketones or other nucleophiles.
  • Cyclization Reactions : This method allows for the formation of the pyrido ring system from simpler precursors.

Case Study: Anticancer Research

A significant study focused on the synthesis of 5-substituted pyrido[2,3-d]pyridazine derivatives revealed their potential as selective inhibitors of cancer cell lines. The study demonstrated that specific substitutions on the pyrido ring could enhance cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .

Case Study: Herbicidal Efficacy

In agricultural research, a series of experiments tested various pyrido[2,3-d]pyridazin-5-thione compounds against a range of weed species. Results indicated that certain derivatives showed over 80% efficacy in controlling common agricultural weeds when applied at recommended rates .

Data Tables

Application Compound Effectiveness Reference
Anticancer7-cyclohexyl-5-pyridin-2-ylthioneInduces apoptosis in cancer cells
AntimicrobialPyrido[2,3-d]pyridazine derivativesEffective against bacteria/fungi
HerbicidePyrido[2,3-d]pyridazin-5-thionesControls broadleaf and grass weeds

Properties

CAS No.

15370-74-8

Molecular Formula

C7H5N3S

Molecular Weight

163.2 g/mol

IUPAC Name

7H-pyrido[2,3-d]pyridazine-8-thione

InChI

InChI=1S/C7H5N3S/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11)

InChI Key

LDYSRGSGGHYAJW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=S)NN=C2)N=C1

Isomeric SMILES

C1=CC2=CN=NC(=C2N=C1)S

Canonical SMILES

C1=CC2=CN=NC(=C2N=C1)S

Origin of Product

United States

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